N-(1,2-benzoxazol-3-yl)-2,3-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-benzoxazol-3-yl)-2,3-dichlorobenzamide is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)-2,3-dichlorobenzamide typically involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. One common method includes the reaction of 2-aminophenol with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. After completion, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-benzoxazol-3-yl)-2,3-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)-2,3-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-2,3-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(1,2-benzoxazol-3-yl)-2,3-dichlorobenzamide: shares structural similarities with other benzoxazole derivatives such as:
Uniqueness
Properties
Molecular Formula |
C14H8Cl2N2O2 |
---|---|
Molecular Weight |
307.1 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-2,3-dichlorobenzamide |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-10-6-3-5-9(12(10)16)14(19)17-13-8-4-1-2-7-11(8)20-18-13/h1-7H,(H,17,18,19) |
InChI Key |
QVUWTGUMLGWBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.